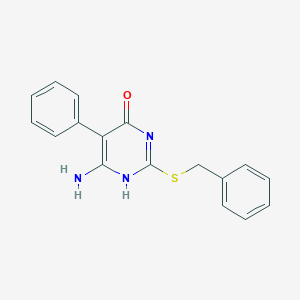

![molecular formula C16H18N2O4S B296211 N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B296211.png)

N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide, also known as EMA401, is a small molecule drug that is currently being researched for its potential use in treating chronic pain. EMA401 works by targeting a specific receptor in the nervous system that is involved in the transmission of pain signals.

Mechanism of Action

The TRPV1 receptor is a cation channel that is expressed in sensory neurons and is involved in the transmission of pain signals. When activated, the TRPV1 receptor opens and allows calcium ions to enter the cell, leading to the transmission of pain signals. N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide works by blocking the TRPV1 receptor, preventing the entry of calcium ions and reducing the transmission of pain signals.

Biochemical and Physiological Effects:

N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide has been shown to be effective in reducing pain in animal models of chronic pain. In addition, N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide has been shown to have a favorable safety profile in preclinical studies, with no significant side effects observed. N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide has also been shown to have a long half-life, which could potentially allow for once-daily dosing in humans.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide is its specificity for the TRPV1 receptor, which reduces the risk of off-target effects. In addition, N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide has been shown to be effective in reducing pain in animal models of chronic pain, which suggests that it has potential as a treatment for humans. However, one limitation of N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide is that it has not yet been tested in clinical trials in humans, so its safety and efficacy in humans are still unknown.

Future Directions

There are several future directions for research on N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide. One direction is to further investigate the safety and efficacy of N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide in clinical trials in humans. Another direction is to explore the potential use of N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide in combination with other pain medications to enhance its effectiveness. Additionally, further research is needed to better understand the mechanism of action of N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide and to identify potential biomarkers that could be used to predict patient response to the drug. Finally, research is needed to explore the potential use of N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide in other conditions, such as neuropathic pain and cancer-related pain.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-ethoxyphenol with 4-nitrobenzene-1-sulfonyl chloride to form 2-ethoxyphenyl 4-nitrobenzenesulfonate. This compound is then reacted with methylamine to form N-(2-ethoxyphenyl)-4-nitrobenzamide. The final step involves the reduction of N-(2-ethoxyphenyl)-4-nitrobenzamide with sodium dithionite to form N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide.

Scientific Research Applications

N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide is currently being researched for its potential use in treating chronic pain. Chronic pain is a complex condition that affects millions of people worldwide and is often difficult to treat with currently available medications. N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide works by targeting the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which is involved in the transmission of pain signals. By blocking the TRPV1 receptor, N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide has the potential to reduce pain without the side effects associated with currently available pain medications.

properties

Molecular Formula |

C16H18N2O4S |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

N-(2-ethoxyphenyl)-4-(methanesulfonamido)benzamide |

InChI |

InChI=1S/C16H18N2O4S/c1-3-22-15-7-5-4-6-14(15)17-16(19)12-8-10-13(11-9-12)18-23(2,20)21/h4-11,18H,3H2,1-2H3,(H,17,19) |

InChI Key |

QTWLWQLZDRVTPY-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B296128.png)

![3-{8-[4-(2-hydroxyethyl)piperazin-1-yl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate](/img/structure/B296129.png)

![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B296131.png)

![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B296132.png)

![6-amino-2-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296136.png)

![6-amino-2-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296138.png)

![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B296140.png)

![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B296141.png)

![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B296143.png)

![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B296144.png)

![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B296146.png)

![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B296148.png)

![methyl 1-[2-(diethylamino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B296151.png)